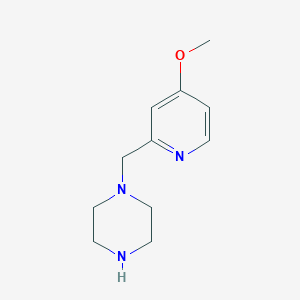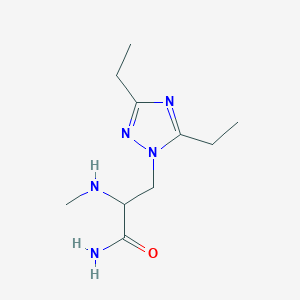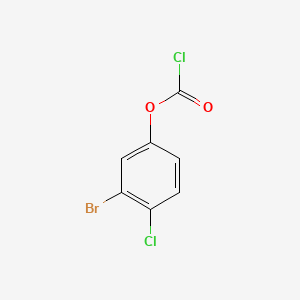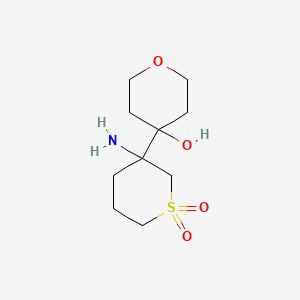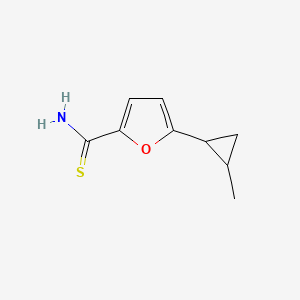
5-(2-Methylcyclopropyl)furan-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-(2-Methylcyclopropyl)furan-2-carbothioamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylcyclopropylamine with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing and custom synthesis services are available for this compound .
Analyse Des Réactions Chimiques
5-(2-Methylcyclopropyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-(2-Methylcyclopropyl)furan-2-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Methylcyclopropyl)furan-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and carbothioamide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-(2-Methylcyclopropyl)furan-2-carbothioamide can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share similar structural features, including an electron-rich furan moiety and a carbothioamide group. this compound is unique due to the presence of the 2-methylcyclopropyl group, which can influence its reactivity and biological activity .
Similar Compounds
Fenfuram: A fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar applications.
Methfuroxam: A furan carboxamide with distinct biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
5-(2-methylcyclopropyl)furan-2-carbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-5-4-6(5)7-2-3-8(11-7)9(10)12/h2-3,5-6H,4H2,1H3,(H2,10,12) |
Clé InChI |
MTKVXWCUUMMXKB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC=C(O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


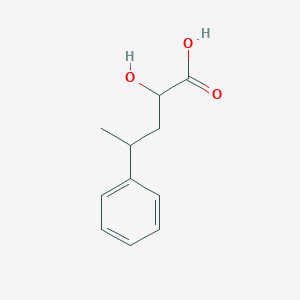
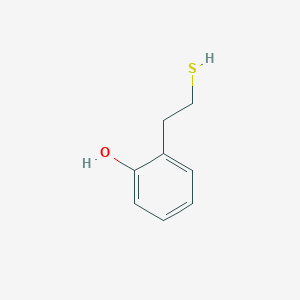
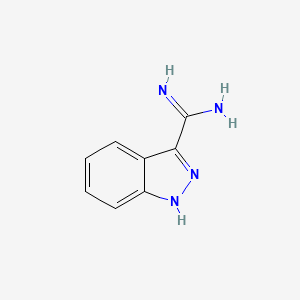
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
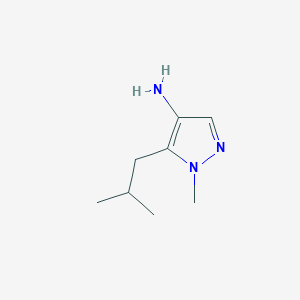
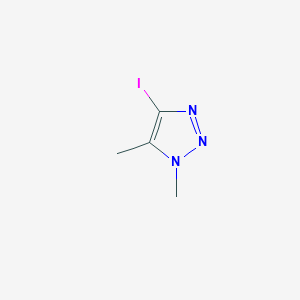
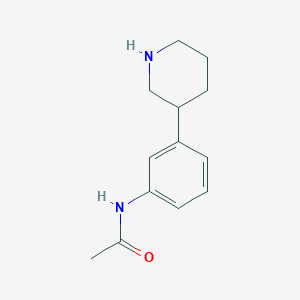
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
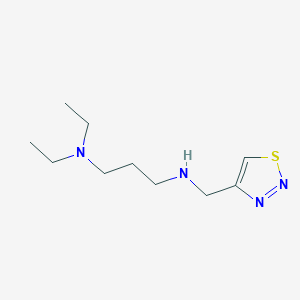
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
